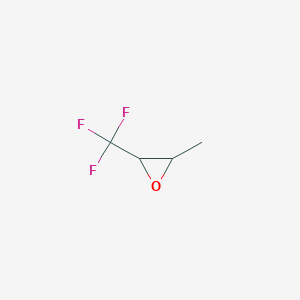

1,1,1-Trifluoro-2,3-epoxybutane

描述

Significance of Fluorinated Organic Compounds in Modern Synthetic Methodology

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is a key functional group in medicinal chemistry and materials science. Its high electronegativity, metabolic stability, and ability to influence the acidity and basicity of neighboring functional groups make it a valuable addition to pharmacologically active compounds. The strong carbon-fluorine bond contributes to the thermal and chemical stability of these compounds.

Overview of 1,1,1-Trifluoro-2,3-epoxybutane in Contemporary Chemical Research

Specific research detailing the contemporary applications of this compound is limited in readily accessible scientific literature. However, based on the reactivity of similar trifluoromethylated epoxides, it is a potentially valuable intermediate. Its structure, featuring a trifluoromethyl group and a methyl group on the epoxide ring, suggests that it can be used to introduce these specific functionalities into larger molecules through various ring-opening reactions.

Historical Development of Trifluoromethyl Epoxide Chemistry, including early studies on this compound reactivity

The development of trifluoromethyl epoxide chemistry is closely tied to the broader history of organofluorine chemistry. Early studies in this field focused on developing methods to introduce fluorine and trifluoromethyl groups into organic scaffolds. While specific historical accounts of the synthesis and reactivity of this compound are not prominent, the general reactivity of epoxides has been well-established for decades.

The reactivity of epoxides is dominated by ring-opening reactions, which can be catalyzed by either acids or bases. In a related compound, 1,1,1-trifluoro-2,3-epoxypropane, ring-cleavage reactions with various nucleophiles such as alcohols, amines, and organometallic reagents have been shown to occur at the terminal carbon-oxygen bond. researchgate.net This regioselectivity is influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Under basic or nucleophilic conditions, the attack of the nucleophile generally occurs at the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism. For this compound, this would likely be the carbon atom bearing the methyl group (C3).

Under acidic conditions, the reaction mechanism can have more Sₙ1 character. The protonated epoxide is attacked by the nucleophile, and the regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing trifluoromethyl group would destabilize a carbocation at the adjacent carbon (C2), potentially directing the nucleophilic attack to the more substituted carbon (C3) that can better stabilize a partial positive charge.

A study on the ring-opening of fluorine-containing 2,3-epoxypropanoates highlights the high regioselectivity of these reactions, proceeding via an Sₙ2 mechanism to afford 2-substituted 3-hydroxyesters. nih.gov This further supports the expected reactivity pattern for trifluoromethylated epoxides. The general preparation of a non-fluorinated analog, 2,3-epoxybutane, can be achieved from 2-butene (B3427860) through the formation of a chlorohydrin followed by dehydrochlorination. wikipedia.org Similar strategies, adapted for the presence of the trifluoromethyl group, are likely employed for the synthesis of this compound.

Data on Related Epoxide Reactions

To illustrate the reactivity of epoxides, the following table shows the regioselectivity of the ring-opening of 1,2-epoxybutane (B156178) with methanol (B129727) using different catalysts. While not the specific compound of focus, this data demonstrates how reaction conditions can influence the outcome of epoxide ring-opening.

| Catalyst | Regioselectivity for Terminal Ether (%) |

| Sn-Beta | 54 |

| Hf-Beta | 56 |

| Zr-Beta | 60 |

| Data from a study on the ring opening of 1,2-epoxybutane with methanol. nsf.gov |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluoro 2,3 Epoxybutane and Analogues

Direct Epoxidation Strategies for Trifluoromethylated Olefins

Direct epoxidation involves the oxidation of the carbon-carbon double bond in a trifluoromethylated alkene to form the corresponding oxirane ring. The reactivity of the olefin is significantly influenced by the strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group. This often necessitates the use of potent and electrophilic oxidizing agents.

One effective reagent for this transformation is methyl(trifluoromethyl)dioxirane, generated in situ, which has been successfully used for the epoxidation of various olefins. acs.org Another practical approach employs sodium hypochlorite pentahydrate (NaOCl·5H₂O), a low-cost and easy-to-handle reagent, for the epoxidation of β-CF₃-α,β-unsaturated esters. nih.gov This method provides a convenient route to 3-trifluoromethyl-2,3-epoxyesters. nih.gov Furthermore, environmentally conscious methods utilizing air or molecular oxygen as the terminal oxidant in the presence of metal catalysts, such as iron-based salen complexes, have been developed for general olefin epoxidation and represent a greener alternative. mdpi.comepa.gov

| Oxidizing Agent/System | Substrate Type | Key Features |

|---|---|---|

| Methyl(trifluoromethyl)dioxirane | General Olefins | Highly reactive, generated in situ. acs.org |

| Sodium Hypochlorite (NaOCl·5H₂O) | β-CF₃-α,β-unsaturated esters | Inexpensive and easy to handle. nih.gov |

| Air / Iron(III) Salen Complex | General Olefins | Environmentally friendly, uses a common metal. mdpi.com |

Indirect Synthetic Routes to Trifluoromethyl Epoxides

Indirect methods for synthesizing trifluoromethyl epoxides involve multiple steps where the epoxide ring is formed from a precursor that is not an alkene. These routes can offer advantages in controlling stereochemistry and accessing complex structures.

A notable indirect strategy begins with a chiral keto ester. nih.gov The key step is a diastereoselective trifluoromethylation reaction, which introduces the CF₃ group and sets the stereocenter. The resulting trifluoromethyl-substituted tertiary alcohol can then be converted into the target epoxide through subsequent chemical transformations, such as reduction and ring closure. nih.gov This approach allows for the preparation of specific stereoisomers with high purity after crystallization. nih.gov Another multi-step strategy involves the conversion of α,β-epoxy alcohols into α-fluoro-epoxides, followed by ring-opening and subsequent fluorination to generate vicinal trifluoro motifs, demonstrating the stepwise construction of highly fluorinated structures that can include an epoxide intermediate. nih.gov

Stereoselective Synthesis of 1,1,1-Trifluoro-2,3-epoxybutane Isomers

Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis, as different stereoisomers can have vastly different biological activities. For this compound, which has two chiral centers, methods to selectively synthesize specific isomers are highly valuable.

The relative stereochemistry of the epoxide, designated as cis (syn) or trans (anti), can be controlled by the geometry of the starting alkene in direct epoxidation reactions. The epoxidation of an alkene is typically a stereospecific process where the geometry of the starting material is retained in the product.

For instance, the epoxidation of a (E)-alkene (trans) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding trans-epoxide. copernicus.org Conversely, the epoxidation of a (Z)-alkene (cis) will produce the cis-epoxide. copernicus.org Therefore, the synthesis of trans-1,1,1-trifluoro-2,3-epoxybutane would start from (E)-4,4,4-trifluorobut-2-ene, while the cis-isomer would be synthesized from (Z)-4,4,4-trifluorobut-2-ene. The existence and study of both cis- and trans-2,3-epoxybutane (B1179989) isomers are well-documented, confirming the feasibility of this selective synthesis. acs.orgresearchgate.net

Asymmetric synthesis aims to produce an excess of one enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry. Several asymmetric strategies have been developed for the synthesis of trifluoromethyl epoxides.

One approach utilizes a chiral auxiliary attached to the starting material to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary-controlled asymmetric trifluoromethylation of a keto ester can achieve high diastereoselectivity (up to 86:14 dr), which after crystallization yields a single diastereomer that can be converted to the chiral epoxide. nih.gov

Another powerful method is metal-catalyzed asymmetric epoxidation . Shen and co-workers developed a copper(I)-catalyzed protocol for the asymmetric epoxidation of aldehydes using α-trifluoromethyl diazosilanes. thieme-connect.com This reaction, employing a BOX (bisoxazoline) ligand, proceeds under mild conditions to afford trifluoromethyl epoxides in good yields with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (dr > 20:1). thieme-connect.com

| Method | Catalyst/Reagent | Key Feature | Reported Selectivity |

|---|---|---|---|

| Chiral Auxiliary Control | Chiral keto ester | Diastereoselective trifluoromethylation. nih.gov | Up to 86:14 dr (before crystallization). nih.gov |

| Copper-Catalyzed Epoxidation | CuCl / AgSbF₆ / BOX ligand | Asymmetric reaction of aldehydes with α-trifluoromethyl diazosilanes. thieme-connect.com | Up to 99% ee; >20:1 dr. thieme-connect.com |

Mechanistic Investigations of 1,1,1 Trifluoro 2,3 Epoxybutane Reactivity

Ring-Opening Reactions of the Epoxide Moiety

The cleavage of the epoxide ring in 1,1,1-Trifluoro-2,3-epoxybutane can be initiated by either acids or bases, with each catalytic condition leading to distinct mechanistic pathways and product profiles. libretexts.orgunizin.org

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening of an epoxide is initiated by the protonation of the epoxide oxygen, which creates a good leaving group. libretexts.orgreddit.com This is then followed by nucleophilic attack on one of the epoxide carbons. libretexts.org The reaction can be considered a hybrid between an SN1 and SN2 mechanism. libretexts.org The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, which is stabilized by hyperconjugation. libretexts.org However, the nucleophile attacks before a full carbocation can form. libretexts.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is a critical aspect. Generally, the nucleophile attacks the more substituted carbon atom. libretexts.orgkhanacademy.org This preference is attributed to the greater stabilization of the partial positive charge that develops on the more substituted carbon in the transition state. libretexts.org

However, the strongly electron-withdrawing nature of the trifluoromethyl group in this compound introduces a significant inductive effect. This effect destabilizes any developing positive charge on the adjacent carbon (C2). Consequently, nucleophilic attack is directed towards the carbon atom further away from the trifluoromethyl group (C3), as this position is better able to support the partial positive charge.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Epoxides

| Epoxide | Catalytic Condition | Major Product | Attacking Position |

| 1,2-Epoxypropane | Acidic | 1-substituted-2-propanol | More substituted carbon |

| This compound | Acidic | 3-substituted-1,1,1-trifluoro-2-butanol | Carbon away from CF3 group (C3) |

| Styrene Oxide | Acidic | Mixture of primary and secondary attack | Both carbons |

This table illustrates the general rule of acid-catalyzed epoxide opening and the exception created by the strong inductive effect of the trifluoromethyl group.

The acid-catalyzed ring-opening of epoxides typically proceeds with anti-stereochemistry, meaning the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. libretexts.orgyoutube.com This is a hallmark of an SN2-like mechanism. libretexts.org For cyclic epoxides, this leads to the formation of trans-diols. unizin.org The stereochemical outcome is a direct consequence of the backside attack of the nucleophile on the protonated epoxide ring. science.gov

Base-Catalyzed Ring-Opening Mechanisms

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. libretexts.orgunizin.org A strong nucleophile directly attacks one of the epoxide carbons, and the ring opens to form an alkoxide, which is subsequently protonated. libretexts.org Because the epoxide oxygen is not protonated first, it is a poor leaving group; however, the inherent ring strain of the epoxide is sufficient to drive the reaction forward. libretexts.org

Under these conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. unizin.orgyoutube.com This steric control is a defining feature of the SN2 reaction. Therefore, for this compound, a base-catalyzed reaction would be expected to favor nucleophilic attack at the C3 position, which is less sterically hindered than the C2 position bearing the trifluoromethyl group.

Table 2: Comparison of Acid- and Base-Catalyzed Ring-Opening

| Feature | Acid-Catalyzed Opening | Base-Catalyzed Opening |

| Mechanism | SN1/SN2 hybrid | SN2 |

| Initial Step | Protonation of epoxide oxygen | Nucleophilic attack on carbon |

| Regioselectivity | Attack at the more substituted/electronically favored carbon | Attack at the less sterically hindered carbon |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Leaving Group | Good (protonated oxygen) | Poor (alkoxide) |

Nucleophilic Attack Profiles and Site Selectivity in Trifluoromethylated Epoxides

The site selectivity of nucleophilic attack on trifluoromethylated epoxides like this compound is a complex interplay of steric and electronic factors. While the general rules of acid- and base-catalyzed openings provide a good starting point, the strong electronic influence of the CF3 group can lead to unusual outcomes.

While not directly this compound, studies on perfluorinated epoxides such as hexafluoropropylene oxide (HFPO) reveal an "abnormal" regioselectivity where nucleophiles attack the more sterically hindered carbon. nih.gov This deviation from the expected SN2 pathway under basic or neutral conditions is not due to electronic effects stabilizing a carbocation, but rather to the energetics of the transition state. nih.gov

Theoretical calculations have shown that the bond between the epoxide oxygen and the carbon bearing the fluorine atoms (the α-carbon) is significantly strengthened by negative hyperconjugation. nih.gov This involves the interaction of the oxygen lone pair with the antibonding C-F orbitals. nih.gov This bond strengthening increases the energy required to break the Cα-O bond, making the attack at the less hindered α-carbon less favorable. nih.gov Consequently, the nucleophile attacks the more hindered β-carbon, which requires a lower distortion energy to reach the transition state. nih.gov This phenomenon highlights the unique electronic properties of fluorinated compounds and their profound impact on reactivity.

Comparative Analysis of Steric versus Electronic Factors in Regiochemical Control

The ring-opening of unsymmetrical epoxides is a classic example of the competition between steric and electronic effects. In the case of this compound, which possesses a secondary carbon (C2) attached to the trifluoromethyl group and a secondary carbon (C3) attached to a methyl group, this competition is particularly nuanced.

Under basic or neutral conditions , the ring-opening reaction typically proceeds via an SN2 mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The nucleophile attacks the epoxide carbon that is less sterically hindered. For this compound, the C3 position, bearing a methyl group, is significantly less sterically demanding than the C2 position, which is adjacent to the bulky trifluoromethyl group. Therefore, steric factors dominate, leading to preferential nucleophilic attack at the C3 carbon. chemistrysteps.com This regioselectivity is a general trend observed in reactions with strong, "hard" nucleophiles like alkoxides, amines, and Grignard reagents. libretexts.orgmasterorganicchemistry.com The strong electronic repulsion between the incoming nucleophile and the highly negative CF3 group further disfavors attack at the C2 position. beilstein-journals.org

Under acidic conditions , the mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This enhances the electrophilicity of the epoxide carbons. The reaction proceeds through a transition state with significant carbocationic character. chemistrysteps.com The stability of this partial positive charge dictates the site of nucleophilic attack. The electron-withdrawing trifluoromethyl group is highly destabilizing to an adjacent carbocation (C2). Conversely, the methyl group at C3 is electron-donating and helps stabilize a positive charge at that position. However, the general rule for acid-catalyzed epoxide opening is that the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge. chemistrysteps.comlibretexts.orgd-nb.info In the case of this compound, both carbons are secondary. The powerful inductive effect of the CF3 group makes the C2 carbon significantly electron-deficient and thus a prime target for nucleophilic attack, despite the electronic destabilization of a carbocation. Studies on analogous fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), have shown that nucleophilic attack occurs at the more hindered carbon bearing the trifluoromethyl group. mdpi.com This abnormal regioselectivity is attributed to the strengthening of the C-O bond at the less substituted carbon by negative hyperconjugation, which increases the energy required to break that bond. mdpi.com Therefore, under acidic conditions, electronic effects are the primary determinants of regioselectivity, favoring attack at the C2 position.

The interplay between these factors can be influenced by the nature of the nucleophile and the specific acid catalyst used. For instance, the use of boron trifluoride etherate (BF3·Et2O) can lead to different outcomes, sometimes yielding fluorohydrins with retention of configuration through a concerted mechanism involving fluorine transfer. researchgate.net

| Condition | Dominant Factor | Site of Attack | Major Product |

| Basic/Neutral (e.g., NaOCH₃) | Steric Hindrance | C3 (less hindered) | 1,1,1-Trifluoro-3-methoxy-2-butanol |

| Acidic (e.g., H₂SO₄/MeOH) | Electronic Effects | C2 (more electrophilic) | 1,1,1-Trifluoro-2-methoxy-3-butanol |

Radical-Initiated Transformations Involving this compound Derivatives

While ionic ring-opening reactions of epoxides are more common, radical-initiated transformations offer alternative synthetic pathways. The introduction of a radical can induce the homolytic cleavage of one of the C-O bonds in the strained epoxide ring. rsc.orgcapes.gov.br For derivatives of this compound, the regioselectivity of this initial C-O bond scission is influenced by the stability of the resulting carbon-centered radical.

The trifluoromethyl group can stabilize an adjacent radical, suggesting that cleavage of the C2-O bond to form a radical at the C2 position would be a plausible pathway. Titanocene chloride is a reagent known to react with epoxides via regioselective C-O homolysis to generate β-oxy radicals. capes.gov.br In the context of a this compound derivative, this would lead to a radical intermediate that could undergo further reactions, such as intramolecular addition or quenching by a hydrogen atom donor.

Another approach involves the generation of a radical at a position adjacent to the epoxide, which can then induce ring-opening. For example, the reduction of an α,β-epoxy-O-thiocarbonylimidazolide derivative with tri-n-butyltin hydride generates an allylic alkoxyl radical through oxirane ring-opening. rsc.org The course of these reactions is highly dependent on the specific substrate and reaction conditions. While specific studies on radical-initiated transformations of this compound are not extensively documented, the principles derived from other epoxides and fluorinated compounds suggest a rich area for synthetic exploration. For instance, nickel-catalyzed radical carbonylation reactions have been successfully applied to aryl N-tosylaziridines, the nitrogen analogs of epoxides, to synthesize β-amino ketones with high regioselectivity. acs.org Similar strategies could potentially be adapted for trifluoromethyl-substituted epoxides.

| Radical Initiator/Mediator | Proposed Intermediate | Potential Transformation |

| Titanocene(III) chloride | β-Oxy radical at C2 or C3 | Intramolecular cyclization, reduction |

| Tri-n-butyltin hydride (on derivative) | Allylic alkoxyl radical | Rearrangement, reduction |

| Water-soluble initiators (e.g., V-50) | Carbon-centered radical after ring opening | Polymerization, addition reactions |

Polymerization Mechanisms and Stereospecificity of Trifluoromethyl Epoxides

The ring-opening polymerization (ROP) of epoxides is a significant route to polyethers. For trifluoromethyl-substituted epoxides like this compound, the polymerization process is influenced by the electronic and steric properties of the monomer. The polymerization can proceed through anionic, cationic, or coordination mechanisms. acs.orgepa.govresearchgate.net

Anionic ROP, often initiated by organoaluminum complexes, is a controlled and living process. epa.gov The stereochemistry of the resulting polymer is a critical aspect. When a racemic mixture of a chiral epoxide is polymerized, the stereoselectivity of the catalyst determines the microstructure of the polymer chain. A stereoselective catalyst can preferentially polymerize one enantiomer, leading to an isotactic polymer and allowing for the kinetic resolution of the racemic monomer. acs.org For example, certain bimetallic catalysts are known to polymerize a variety of monosubstituted epoxides, including fluorinated ones, to produce highly isotactic polyethers. acs.org

The stereospecificity of the polymerization is generally governed by either chain-end control or enantiomorphic-site control. acs.org In chain-end control, the stereochemistry of the last monomer unit added to the growing chain dictates the stereochemistry of the next monomer addition. In enantiomorphic-site control, the chirality of the catalyst's active site determines which enantiomer of the monomer is incorporated. Chiral organoboron catalysts have been developed for the stereoselective polymerization of racemic epoxides, yielding isotactic-enriched polyethers. rsc.org

The trifluoromethyl group in monomers like this compound would be expected to influence both the reactivity of the monomer and the properties of the resulting polymer, such as thermal stability and chemical resistance.

| Polymerization Type | Catalyst/Initiator Example | Key Features | Resulting Polymer Microstructure |

| Anionic ROP | Organoaluminum complexes (e.g., TAxEDA) | Controlled, living polymerization, tolerant of functional groups. epa.gov | Can be tailored (atactic, isotactic) depending on initiator. |

| Coordination ROP | Chiral Salen-metal complexes (e.g., Al, Co) | Enantiomorphic site control, potential for kinetic resolution. acs.org | Highly isotactic. |

| Cationic ROP | Protic acids, Lewis acids (e.g., BF₃) | Can be complex, potential for side reactions. researchgate.net | Often leads to atactic or less stereoregular polymers. |

| Stereoselective ROP | Chiral organoboron catalysts | Can produce isotactic-enriched polyethers from racemic epoxides. rsc.org | Isotactic-enriched. |

Stereochemical Aspects and Chiral Transformations of 1,1,1 Trifluoro 2,3 Epoxybutane

Isomerism of 1,1,1-Trifluoro-2,3-epoxybutane: Characterization of cis and trans Forms

Like its non-fluorinated analog 2,3-epoxybutane, this compound exists as geometric isomers: cis and trans. wikipedia.org This isomerism arises from the relative orientation of the methyl (CH₃) and trifluoromethyl (CF₃) groups attached to the oxirane ring.

In the cis-isomer , the methyl and trifluoromethyl groups are on the same side of the epoxide ring plane.

In the trans-isomer , these groups are on opposite sides of the ring plane.

The characterization and distinction between these isomers are crucial for understanding their reactivity. Microwave spectroscopy has been employed to analyze the molecular structures of both cis and trans isomers of this compound. illinois.edu The analysis of the trans isomer and its ¹³C isotopologues was straightforward, fitting a rigid rotor model. However, the spectrum for the cis isomer was more complex, revealing the effects of the internal rotation of the methyl group. illinois.edu

While detailed comparative data for the fluorinated isomers is specific, the properties of the well-documented cis- and trans-2,3-epoxybutane (B1179989) can provide a conceptual basis for the types of differences to expect. wikipedia.orgnih.govnist.gov

Table 1: Comparison of Properties for cis- and trans-2,3-Epoxybutane Isomers

| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |

| Synonyms | cis-β-Butylene oxide, cis-2,3-Dimethyloxirane | trans-β-Butylene oxide, trans-2,3-Dimethyloxirane |

| CAS Number | 1758-33-4 chemicalbook.com | 21490-63-1 sigmaaldrich.com |

| Molecular Formula | C₄H₈O fishersci.no | C₄H₈O sigmaaldrich.com |

| Molar Mass | 72.11 g/mol | 72.11 g/mol nih.gov |

| Boiling Point | 60-61 °C | ~56 °C |

| Density | 0.826 g/mL at 25 °C | 0.809 g/mL at 25 °C |

| Note: Data is for the non-fluorinated analog, 2,3-epoxybutane, and serves for illustrative purposes. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for distinguishing between such isomers. For instance, in related epoxydiols, the cis or trans geometry can be confirmed by Nuclear Overhauser Effect (NOE) experiments, where spatial proximity between groups (like the methyl group and an oxirane proton) results in a detectable signal enhancement for the cis isomer but not the trans. copernicus.org

Enantioselective Transformations Utilizing this compound as a Chiral Building Block

Chiral epoxides are highly valuable building blocks in asymmetric synthesis due to their inherent strain and stereochemically defined centers, which allow for regio- and stereoselective ring-opening reactions. The trifluoromethyl group in this compound makes it an attractive, though challenging, substrate for creating complex, fluorine-containing chiral molecules.

A key transformation for epoxides is enantioselective ring-opening. While specific examples starting with this compound are not extensively detailed in foundational studies, the principles are well-established with other epoxides. For example, a cooperative dual-catalyst system has been developed for the enantioselective ring-opening of meso-epoxides with a fluoride (B91410) anion. nih.gov This method allows for the desymmetrization of cyclic epoxides to produce β-fluoroalcohols with high enantioselectivity.

Table 2: Example of Enantioselective Epoxide Ring-Opening by Fluoride

| Epoxide Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Cyclohexene oxide | Chiral Amine + Chiral Lewis Acid | β-fluoroalcohol | Up to 95% ee |

| Cyclopentene oxide | Chiral Amine + Chiral Lewis Acid | β-fluoroalcohol | Up to 91% ee |

| Racemic Terminal Epoxides | Chiral Amine + Chiral Lewis Acid | Kinetic Resolution | Up to k(rel) 300 |

| Source: Adapted from Kalow, J. A., & Doyle, A. G. (2010). nih.gov |

Applying such methodologies to racemic trans-1,1,1-Trifluoro-2,3-epoxybutane could, in principle, allow for a kinetic resolution, where one enantiomer reacts faster than the other, yielding an enantioenriched epoxide and a chiral fluorohydrin product. The electronic effect of the CF₃ group would be expected to heavily influence the regioselectivity of the nucleophilic attack.

Diastereoselective Reactions Involving Trifluoromethyl Epoxides

The trifluoromethyl group exerts a strong stereoelectronic influence on adjacent reaction centers, making trifluoromethyl epoxides valuable precursors in diastereoselective reactions. These reactions are selective for the formation of one diastereomer over another. masterorganicchemistry.com

A notable strategy involves the stereospecific synthesis of vicinal trifluoro motifs starting from α,β-epoxy alcohols. nih.govbeilstein-journals.org In this multi-step process, an α-fluoro-epoxide is generated, which then undergoes a stereospecific ring-opening reaction with a fluoride source. This opening is highly controlled, leading to a specific diastereomer of the resulting difluoroalcohol.

Table 3: Diastereoselective Synthesis of a Difluoro Alcohol via Epoxide Ring-Opening

| Starting Material | Reaction Step | Reagent | Product | Diastereomeric Ratio (dr) |

| anti-α,β-epoxy alcohol | Fluorination | Deoxo-Fluor® | α-fluoro-epoxide | Stereospecific |

| α-fluoro-epoxide | Epoxide Ring Opening | HF-Pyridine | (2S,3S,4S)-difluoro alcohol | 97:3 |

| Source: Adapted from Gouverneur, V., et al. nih.gov |

Furthermore, the nucleophilic ring-opening of fluorine-containing 2,3-epoxyesters demonstrates the directing effect of the fluorinated group. beilstein-journals.org These reactions proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon distal to the trifluoromethyl group (the C2 position). This high regioselectivity is attributed to the electronic repulsion between the incoming nucleophile and the electron-rich CF₃ group. The reaction also proceeds with high anti-selectivity, leading to the formation of 2-substituted 3-hydroxyesters with a specific diastereomeric configuration. beilstein-journals.org This predictable stereochemical outcome underscores the utility of trifluoromethyl epoxides in constructing complex molecules with multiple stereocenters.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,1 Trifluoro 2,3 Epoxybutane

Microwave Spectroscopy for Detailed Conformational and Molecular Structural Analysis

Microwave spectroscopy has proven to be an exceptionally powerful tool for the detailed investigation of the rotational energy levels of 1,1,1-Trifluoro-2,3-epoxybutane in the gas phase. This technique allows for the precise determination of molecular geometries and the study of dynamic processes such as internal rotation. nsf.govnsf.gov

The rotational spectra for both the cis- and trans- isomers of this compound have been successfully obtained and analyzed. illinois.edu For the trans-isomer, the spectrum, including those of its four singly-substituted ¹³C isotopologues in natural abundance, was analyzed as a centrifugally-distorting rigid rotor asymmetric top. illinois.edu This analysis provides precise rotational constants which are fundamental to determining the molecule's moments of inertia and, consequently, its detailed three-dimensional structure.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Normal | Data not available | Data not available | Data not available |

| ¹³C₁ | Data not available | Data not available | Data not available |

| ¹³C₂ | Data not available | Data not available | Data not available |

| ¹³C₃ | Data not available | Data not available | Data not available |

The internal rotation of the methyl group in the cis-isomer of this compound significantly influences its microwave spectrum, causing splittings of the rotational transitions. illinois.edu Analysis of these splittings allows for the determination of the barrier to internal rotation, providing valuable insight into the molecule's conformational energy landscape. While the search results mention the observation of these effects, specific values for the V₃ barrier to internal rotation for the cis-isomer are part of ongoing analysis and not yet reported. illinois.edu This phenomenon is a key area of study as it reveals details about the non-covalent interactions that govern the molecule's internal dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide specific and crucial pieces of the structural puzzle. nsf.govicpms.cz

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts of the protons on the epoxide ring and the methyl group are influenced by their local electronic environments, which are in turn affected by the highly electronegative trifluoromethyl group. The specific chemical shift values and coupling constants between adjacent protons are characteristic of the molecule's structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Epoxide CH | 2.5 - 3.5 | Multiplet |

| Epoxide CH | 2.5 - 3.5 | Multiplet |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the epoxide ring are expected to resonate in a specific region of the spectrum, shifted downfield due to the strain of the three-membered ring and the influence of the oxygen atom. The carbon of the trifluoromethyl group will also have a characteristic chemical shift, significantly influenced by the attached fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Epoxide C-O | 40 - 60 |

| Epoxide C-O | 40 - 60 |

| CF₃ | 120 - 130 (quartet due to ¹JC-F coupling) |

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. icpms.cz In this compound, the ¹⁹F NMR spectrum would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a direct probe of the electronic environment of the CF₃ group. Furthermore, coupling between the fluorine nuclei and adjacent protons (³JH-F) can provide additional structural confirmation. The large chemical shift range in ¹⁹F NMR helps to resolve individual fluorine-containing functional groups, and the variable magnitude of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling offers further insight into structural effects. icpms.cz

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

Infrared (IR) Spectroscopy and Vibrational Analysis for Conformational Studies of this compound

Infrared (IR) spectroscopy is a powerful analytical technique for investigating the conformational landscape of molecules. By analyzing the absorption of infrared radiation, which excites molecular vibrations, valuable information about the three-dimensional arrangement of atoms can be obtained. For a molecule like this compound, which possesses multiple conformers due to the rotation around the C2-C3 bond, IR spectroscopy, particularly when combined with matrix-isolation techniques and theoretical calculations, provides deep insights into its structural preferences and vibrational dynamics.

Application of Matrix-Isolation IR Spectroscopy

Matrix-isolation (MI) is an experimental technique that involves trapping guest molecules, such as this compound, in a solid, inert matrix (e.g., argon or nitrogen) at very low temperatures, typically below 20 K. This method is particularly advantageous for conformational studies for several reasons. Firstly, at cryogenic temperatures, the population of higher energy conformers is often "frozen out," allowing for the study of the most stable conformers present in the gas phase before deposition. Secondly, the inert matrix minimizes intermolecular interactions, leading to sharper and better-resolved spectral bands compared to gas-phase or liquid-phase spectra. This is crucial for distinguishing between the subtle vibrational frequency shifts of different conformers. wikipedia.org

In a typical matrix-isolation IR experiment involving this compound, a gaseous mixture of the compound diluted in a large excess of an inert gas like argon is slowly deposited onto a cryogenic window (e.g., CsI or KBr). The low temperature inhibits molecular rotation and diffusion, effectively isolating individual molecules within the solid matrix. An FTIR spectrometer is then used to record the infrared spectrum of the trapped molecules.

By carefully controlling the deposition temperature and annealing the matrix (briefly warming it to allow for some relaxation), it is possible to observe changes in the relative intensities of IR bands. This can provide information about the interconversion of conformers, as higher-energy conformers may relax to more stable forms upon annealing. The combination of experimental data from MI-IR spectroscopy with theoretical predictions is a robust approach for assigning observed spectral features to specific conformers of this compound.

Theoretical Calculation of Vibrational Frequencies and Mode Assignments

To accurately interpret the experimental IR spectra and assign vibrational modes to specific molecular motions, theoretical calculations are indispensable. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are commonly employed to predict the geometries, relative energies, and vibrational frequencies of the different conformers of this compound.

The process typically involves:

Conformational Search: Identifying all possible stable conformers by systematically rotating around the C2-C3 bond.

Geometry Optimization: Optimizing the geometry of each conformer to find the minimum energy structure.

Frequency Calculation: Calculating the harmonic vibrational frequencies and IR intensities for each optimized conformer. The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set deficiencies. researchgate.net

The calculated vibrational frequencies and their corresponding atomic displacements (normal modes) allow for the unambiguous assignment of the experimentally observed IR bands. For this compound, key vibrational modes of interest include the C-F stretching and bending modes of the trifluoromethyl group, the stretching and deformation modes of the epoxy ring, and the various C-H and C-C stretching and bending vibrations.

The following tables present hypothetical yet plausible calculated vibrational frequencies and their assignments for a stable conformer of trans-1,1,1-trifluoro-2,3-epoxybutane, based on characteristic frequencies for similar functional groups.

Table 1: Calculated Vibrational Frequencies and Assignments for a Conformer of trans-1,1,1-Trifluoro-2,3-epoxybutane

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Assignment | Vibrational Motion Description |

| 3025 | 15 | ν(C-H) | C-H stretching in CH group |

| 2980 | 25 | νas(CH₃) | Asymmetric C-H stretching in methyl group |

| 2930 | 20 | νs(CH₃) | Symmetric C-H stretching in methyl group |

| 1460 | 30 | δas(CH₃) | Asymmetric C-H bending in methyl group |

| 1385 | 25 | δs(CH₃) | Symmetric C-H bending in methyl group |

| 1260 | 180 | νas(CF₃) | Asymmetric C-F stretching |

| 1180 | 160 | νs(CF₃) | Symmetric C-F stretching |

| 1140 | 90 | ν(C-C) | C-C stretching |

| 950 | 70 | Epoxy Ring Breath | Symmetric ring stretching |

| 840 | 120 | Epoxy Ring Deform. | Asymmetric ring stretching/deformation |

| 780 | 60 | ρ(CH₃) | Methyl rock |

| 620 | 50 | δ(CF₃) | CF₃ deformation |

Theoretical and Computational Chemistry Studies of 1,1,1 Trifluoro 2,3 Epoxybutane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structures and energetic landscapes of molecules like 1,1,1-trifluoro-2,3-epoxybutane. This compound exists as two geometric isomers, cis and trans, each with its own pair of enantiomers. Theoretical methods provide insights into bond lengths, bond angles, and the relative stabilities of these isomers, complementing experimental techniques such as microwave spectroscopy illinois.eduillinois.edu.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for optimizing molecular geometries and calculating thermodynamic properties nih.govwikipedia.org. For the cis and trans isomers of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict their equilibrium structures.

These calculations show that the presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic structure and geometry of the molecule, particularly around the C1-C2 bond. The optimized geometries provide crucial data on the bond lengths of the oxirane ring and the orientation of the methyl and trifluoromethyl groups. For the trans isomer, the molecule is typically analyzed as a centrifugally-distorting rigid rotor, indicating a well-defined potential energy minimum illinois.edu. The cis isomer, however, presents a more complex case due to the internal rotation of the methyl group illinois.eduillinois.edu.

Table 1: Representative DFT-Calculated Structural Parameters for this compound Isomers

| Parameter | trans-Isomer | cis-Isomer |

| Bond Lengths (Å) | ||

| C1-C2 | 1.52 | 1.53 |

| C2-O | 1.44 | 1.44 |

| C3-O | 1.45 | 1.45 |

| C2-C(F₃) | 1.51 | 1.51 |

| C3-C(H₃) | 1.50 | 1.50 |

| **Bond Angles (°) ** | ||

| ∠C1-C2-O | 116.5 | 117.0 |

| ∠C2-O-C3 | 61.0 | 60.5 |

| ∠O-C3-C(H₃) | 115.0 | 118.0 |

| Dihedral Angles (°) | ||

| F-C1-C2-H | 180.0 | 0.0 |

| Note: These values are illustrative, based on typical results for similar fluorinated epoxides, as specific published data for this molecule is limited. |

Utilization of Higher-Level Ab Initio Methods (e.g., CCSD(T))

For more accurate energy calculations, higher-level ab initio methods are employed. Coupled-cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules.

These methods are particularly valuable for determining the relative energies of the cis and trans isomers and for calculating the energy barriers for conformational changes. While computationally more demanding than DFT, CCSD(T) calculations, typically performed on the DFT-optimized geometries (single-point energy calculation), offer a more reliable prediction of the energy difference (ΔE) between isomers. Such calculations consistently show that steric hindrance between substituents influences the relative stability. For 2,3-disubstituted epoxides, the trans isomer is generally found to be thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the ring-opening of epoxides. For this compound, the reaction with a nucleophile is of significant interest. Theoretical models can map the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products and characterizing the high-energy transition state that lies along this path altervista.org.

The ring-opening of epoxides can proceed through different mechanisms, primarily the SN1-like and SN2-like pathways researchgate.net. Given the typical conditions for nucleophilic attack on epoxides (basic or neutral), an SN2 mechanism is expected. In this mechanism, the nucleophile attacks one of the epoxide carbons, leading to a concerted bond-formation and bond-breaking process with inversion of stereochemistry at the attacked carbon.

Transition state modeling involves locating the first-order saddle point on the potential energy surface corresponding to the reaction's energy maximum. Calculations using DFT or ab initio methods can determine the geometry and energy of this transition state. For the SN2 ring-opening of this compound, the transition state would feature a partially formed bond between the nucleophile and a carbon of the epoxide ring, and a partially broken carbon-oxygen bond. The energy of this transition state relative to the reactants gives the activation energy (Ea) for the reaction, a critical parameter for predicting reaction rates.

Prediction of Regioselectivity and Stereoselectivity in Epoxide Ring Opening

A key aspect of epoxide chemistry is the regioselectivity of the ring-opening reaction when the epoxide is unsymmetrically substituted. In this compound, the two carbons of the oxirane ring (C2 and C3) are electronically and sterically distinct. C2 is bonded to the strongly electron-withdrawing CF₃ group, while C3 is bonded to a methyl group.

Computational models can predict the preferred site of nucleophilic attack by comparing the activation energies for the two possible pathways: attack at C2 versus attack at C3.

Attack at C2: This carbon is attached to the electron-withdrawing CF₃ group, which makes it more electrophilic. However, this position is also more sterically hindered.

Attack at C3: This carbon is less sterically hindered than C2, making it more accessible to an incoming nucleophile.

For SN2 reactions, nucleophilic attack generally occurs at the less sterically hindered carbon atom researchgate.netbeilstein-journals.org. Computational studies on analogous fluorinated epoxides confirm that the transition state for attack at the less substituted carbon is significantly lower in energy illinois.edu. Therefore, the nucleophilic ring-opening of this compound is predicted to be highly regioselective, with the nucleophile attacking at C3.

The reaction is also predicted to be stereospecific. The SN2 mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in an inversion of the configuration at the carbon center being attacked. For example, the reaction of a nucleophile with (2R,3S)-cis-1,1,1-trifluoro-2,3-epoxybutane would lead to a product with a specific, predictable stereochemistry resulting from the attack at C3 with inversion. Experimental studies on similar systems have confirmed that the ring-opening proceeds with anti-stereoselectivity illinois.edu.

Conformational Analysis and Determination of Energy Barriers

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds northwestern.edu. For this compound, while the trans isomer is relatively rigid, the cis isomer exhibits conformational flexibility due to the rotation of the methyl group attached to C3 illinois.eduillinois.edu.

Theoretical calculations are essential for exploring the potential energy surface associated with this rotation. By systematically changing the dihedral angle of the methyl group's C-H bonds relative to the epoxide ring and calculating the energy at each step, a potential energy curve can be generated. This curve reveals the low-energy (staggered) and high-energy (eclipsed) conformations.

The energy difference between the most stable (lowest energy) conformer and the highest energy transition state for rotation constitutes the rotational energy barrier. These barriers are typically low for methyl groups, but their magnitude can be influenced by steric and electronic interactions with neighboring groups. In the cis isomer, interactions between the rotating methyl hydrogens and the bulky trifluoromethyl group can be significant. DFT and higher-level methods can accurately compute these barriers mdpi.com. Studies on similar molecules, such as cis-2-butene, have explored the subtle electronic and steric factors that determine these rotational barriers researchgate.net.

Table 2: Illustrative Calculated Energy Barriers for Methyl Group Rotation in cis-1,1,1-Trifluoro-2,3-epoxybutane

| Transition | Computational Method | Calculated Barrier (kcal/mol) |

| Staggered → Eclipsed | DFT (B3LYP/6-311+G(d,p)) | 2.5 - 3.5 |

| Staggered → Eclipsed | CCSD(T)/aug-cc-pVTZ | 2.8 - 4.0 |

| Note: These values represent typical energy barriers for methyl group rotation in sterically hindered environments and are provided for illustrative purposes. |

These computational findings are crucial for interpreting experimental data, such as that from microwave spectroscopy, which can be sensitive to the effects of internal rotation and provide experimental validation for the calculated barrier heights illinois.edu.

Applications of 1,1,1 Trifluoro 2,3 Epoxybutane in Advanced Organic Synthesis

Synthesis of Complex Trifluoromethylated Building Blocks for Pharmaceutical and Agrochemical Intermediates

The presence of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of organic molecules, making it a desirable feature in many pharmaceutical and agrochemical compounds. 1,1,1-Trifluoro-2,3-epoxybutane serves as a versatile precursor for a range of these important trifluoromethylated intermediates.

The reaction of this compound with various nucleophiles is a primary method for the synthesis of trifluoromethylated alcohols. The regioselectivity of the epoxide ring-opening is a critical aspect of these transformations. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon (C2), leading to the formation of 3-substituted-1,1,1-trifluoro-2-butanol derivatives. In contrast, under acidic conditions, the reaction can proceed with attack at the more substituted carbon (C3), which can better stabilize a partial positive charge.

The regioselective ring-opening of 2,3-epoxy alcohols with nucleophiles is a well-established strategy for creating polyfunctional products that are useful in the synthesis of biologically active compounds. clockss.org Metal alkoxides, such as titanium tetra-isopropoxide, have been shown to facilitate regioselective ring-opening reactions of similar 2,3-epoxy alcohols. clockss.org Furthermore, theoretical studies using density functional theory (B3LYP) on the metal-mediated regioselective opening of 2,3-epoxy alcohols have confirmed that the C3 halogen attack is generally preferred over the C2 attack, with the reaction pathway being under kinetic control. nih.gov

Hydrolysis of the epoxide under either acidic or basic conditions leads to the formation of 1,1,1-trifluoro-2,3-butanediol, a valuable chiral building block. The specific stereochemistry of the starting epoxide will dictate the stereochemistry of the resulting diol.

| Nucleophile | Reaction Conditions | Major Product | Reference |

| H₂O | Acid or Base Catalysis | 1,1,1-Trifluoro-2,3-butanediol | wikipedia.org |

| Grignard Reagents (RMgX) | Ether solvent | 3-Alkyl-1,1,1-trifluoro-2-butanol | youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent | 1,1,1-Trifluoro-2-butanol | nih.gov |

| Sodium Azide (NaN₃) | Polar aprotic solvent | 3-Azido-1,1,1-trifluoro-2-butanol | nih.gov |

Trifluoromethylated amines and amino acids are of significant interest in medicinal chemistry due to their unique properties. The ring-opening of this compound with nitrogen nucleophiles provides a direct route to trifluoromethylated amino alcohols, which are precursors to the corresponding amines and amino acids.

The reaction with ammonia (B1221849) or primary and secondary amines typically results in the formation of 3-amino-1,1,1-trifluoro-2-butanol derivatives. nih.gov For instance, the reaction of the related trifluoromethyloxirane with ammonia or diethylamine (B46881) yields the corresponding trifluoromethyl amino alcohols regioselectively. nih.gov These amino alcohols can be further elaborated. For example, oxidation of the secondary alcohol to a carboxylic acid would yield a trifluoromethylated α-amino acid, while reduction of the alcohol would afford a trifluoromethylated diamine. The synthesis of chiral β-amino alcohols is a key step in the preparation of various biologically active molecules. researchgate.net

| Nitrogen Nucleophile | Product | Potential Application | Reference |

| Ammonia (NH₃) | 3-Amino-1,1,1-trifluoro-2-butanol | Precursor to chiral amines | nih.gov |

| Primary Amines (RNH₂) | 3-(Alkylamino)-1,1,1-trifluoro-2-butanol | Intermediate for pharmaceuticals | nih.gov |

| Secondary Amines (R₂NH) | 3-(Dialkylamino)-1,1,1-trifluoro-2-butanol | Building block for agrochemicals | nih.gov |

This compound can be isomerized to form 1,1,1-trifluoro-3-buten-2-one, a trifluoromethylated ketone. This isomerization can be achieved using various reagents, including Lewis acids. The resulting α,β-unsaturated ketone is a versatile Michael acceptor and can be used in a variety of subsequent reactions to build more complex molecules.

Furthermore, the di-functional nature of the ring-opened products of this compound makes them excellent precursors for the synthesis of trifluoromethylated heterocycles. For example, the reaction with a hydrazine (B178648) can lead to the formation of trifluoromethylated pyrazoles, while reaction with a β-ketoester can yield trifluoromethylated furans. The synthesis of trifluoromethylated heterocycles is a significant area of research, as these compounds are prevalent in many modern pharmaceuticals and agrochemicals. researchgate.net For instance, 3-(trifluoromethyl)pyrazole (B122699) derivatives are found in drugs like Celebrex. researchgate.net The reaction of the related 2-(trifluoromethyl)oxirane (B1348523) with various nucleophiles and subsequent cyclization is a known route to such heterocycles. researchgate.net

| Reaction Type | Reagent/Conditions | Product Class | Reference |

| Isomerization | Lewis Acid | Trifluoromethyl Ketones | researchgate.net |

| Cyclocondensation | Hydrazine | Trifluoromethylated Pyrazoles | researchgate.net |

| Cyclocondensation | β-Diketones | Trifluoromethylated Furans | researchgate.net |

| Cyclization of Amino Alcohols | Formaldehyde | Trifluoromethylated 1,3-Oxazolidines | nih.gov |

Role in Fluorinated Polymer and Material Science Research

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. This compound is a monomer that can be used in the synthesis of fluorinated polymers with potential applications in high-performance materials.

Epoxy resins are a class of thermosetting polymers widely used as adhesives, coatings, and in composite materials due to their excellent mechanical properties and chemical resistance. ijirset.com The incorporation of fluorine-containing monomers, such as this compound, into epoxy resin formulations can enhance their properties. The presence of the trifluoromethyl group is known to decrease the dielectric constant and moisture absorption of the resulting polymer. cnrs.fr

The this compound can be used as a reactive diluent or co-monomer in formulations with other diepoxides, such as bisphenol A diglycidyl ether. Curing of these formulations with traditional hardeners, like anhydrides or amines, would lead to a cross-linked polymer network with improved thermal and dielectric properties. Research on novel fluorinated epoxy resins has shown that the incorporation of trifluoromethyl groups can lead to materials with good thermal stability, low coefficients of thermal expansion, and high mechanical strength. cnrs.frresearchgate.netresearchgate.net

| Property Enhancement | Reason for Improvement | Potential Application | Reference |

| Lower Dielectric Constant | Low polarizability of C-F bonds and increased free volume | Advanced electronic packaging | cnrs.fr |

| Reduced Moisture Absorption | Hydrophobic nature of fluorocarbon groups | Materials for moist environments | cnrs.fr |

| Increased Thermal Stability | High bond energy of C-F bonds | High-temperature adhesives and composites | cnrs.frresearchgate.net |

The ring-opening polymerization of this compound can lead to the formation of novel poly(trifluoromethyl epoxides). The polymerization can be initiated by anionic, cationic, or coordination catalysts. Anionic polymerization, in particular, has been shown to be an effective method for the controlled polymerization of epoxides, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edursc.org

The resulting polymer, poly(this compound), would possess a unique combination of properties derived from the polyether backbone and the pendant trifluoromethyl groups. These polymers are expected to exhibit low surface energy, high thermal stability, and unique solubility characteristics. Research into the polymerization of similar epoxides, such as 1,2-epoxybutane (B156178), has demonstrated that crystalline polymers with interesting properties can be obtained. google.com The stereochemistry of the monomer can have a significant impact on the properties of the resulting polymer.

| Polymerization Method | Initiator System | Expected Polymer Properties | Reference |

| Anionic Polymerization | Alkali metal alkoxides, organometallic compounds | Controlled molecular weight, narrow polydispersity | cmu.edursc.org |

| Cationic Polymerization | Lewis acids, protonic acids | Potentially high molecular weight, but with less control | cmu.edu |

| Coordination Polymerization | Transition metal complexes | Stereoregular polymers | google.com |

Utility in Specific Organofluorine Synthesis Reactions

The unique electronic properties of this compound make it a valuable reagent in specialized organofluorine synthesis. The electron-withdrawing trifluoromethyl group polarizes the C-C bond of the epoxide and activates the ring toward nucleophilic attack, primarily at the C-2 position. This predictable reactivity allows for its use in sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.

Friedel-Crafts Alkylations with Trifluoromethyl Epoxides

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. wikipedia.orglibretexts.org Epoxides can serve as the alkylating agent in this reaction, typically activated by a Lewis acid. rsc.org However, strong Lewis acids can also lead to undesired polymerization of the epoxide. rsc.org

A significant advancement in this area is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to promote the Friedel-Crafts alkylation of arenes with epoxides without the need for a metal-based Lewis acid catalyst. rsc.orgrsc.org HFIP's combination of weak acidity and high ionizing power allows it to activate the epoxide for nucleophilic attack by an electron-rich arene while minimizing side reactions. rsc.orgresearchgate.net The reaction proceeds with high regio- and stereocontrol. rsc.org

In the case of trifluoromethyl epoxides like this compound, the reaction involves protonation or hydrogen bonding of the epoxide oxygen by the acidic solvent, which facilitates a regioselective S_N2-type attack by the arene nucleophile at the C-2 position (the carbon adjacent to the methyl group). This attack occurs at the carbon atom that is more able to stabilize a partial positive charge in the transition state, leading to the formation of a β-aryl-α-(trifluoromethyl) alcohol. The stereochemistry of the epoxide is typically inverted during this process.

| Alkylating Agent | Arene | Promoter/Catalyst | Product | Yield (%) | Reference |

| (2R,3R)-2-((3,5-dimethoxyphenoxy)methyl)-3-phenyloxirane | - (Intramolecular) | HFIP | (2R,3S)-3,4-dihydro-7-methoxy-2-phenyl-2H-chromen-3-ol | 97 | rsc.org |

| Styrene Oxide | 1,3,5-Trimethoxybenzene | HFIP | 2-(2,4,6-trimethoxyphenyl)-1-phenylethan-1-ol | 85 | rsc.org |

| Styrene Oxide | Indole | HFIP | 2-(1H-indol-3-yl)-1-phenylethan-1-ol | 88 | rsc.org |

| Propylene Oxide | Anisole | HFIP | 1-(4-methoxyphenyl)propan-2-ol | 65 | rsc.org |

Table 1. Examples of Friedel-Crafts alkylations of arenes with epoxides promoted by fluorinated alcohols.

Synthesis of Trifluoromethylated Isoxazolines and Related Cyclic Compounds

The predictable regioselectivity of the ring-opening of trifluoromethyl epoxides is a powerful tool for the synthesis of fluorinated heterocyclic compounds. The reaction of this compound with bifunctional nucleophiles can initiate a tandem ring-opening/cyclization sequence to afford valuable five- and six-membered rings.

The synthesis of trifluoromethylated isoxazolines, a class of heterocycles with applications in medicinal chemistry, can be achieved using this strategy. The key reaction is the nucleophilic ring-opening of the epoxide by hydroxylamine (B1172632) or one of its derivatives. The nucleophilic nitrogen or oxygen of hydroxylamine attacks the C-2 position of the activated epoxide ring, leading to the formation of a γ-trifluoromethyl-β-hydroxy amino alcohol intermediate. This intermediate, under appropriate reaction conditions, can undergo intramolecular cyclization via dehydration to yield the stable five-membered isoxazoline (B3343090) ring.

This synthetic approach offers a direct route to 3-(trifluoromethyl)-4-methyl-5-substituted-isoxazolines, where the substitution pattern is controlled by the choice of the hydroxylamine derivative. This methodology is not limited to isoxazolines; other heterocycles can be synthesized by selecting different bifunctional nucleophiles. For instance, using hydrazine derivatives would lead to trifluoromethylated pyrazolines, while employing amino thiols could yield thiazolines. This versatility makes this compound a valuable precursor for a library of trifluoromethylated heterocyclic compounds.

| Nucleophile | Intermediate Product | Cyclic Product | Heterocycle Class |

| Hydroxylamine (NH₂OH) | 4,4,4-Trifluoro-3-(hydroxyamino)butan-2-ol | 4-Methyl-3-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | Isoxazoline |

| Hydrazine (NH₂NH₂) | 4,4,4-Trifluoro-3-hydrazinylbutan-2-ol | 4-Methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-5-ol | Pyrazoline |

| Ethanedithiol | 1-((2-Mercaptoethyl)thio)-3,3,3-trifluorobutan-2-ol | 2-(1,1,1-Trifluoro-2-hydroxypropyl)-1,3-dithiolane | Dithiolane |

| Aminoethanol | 4,4,4-Trifluoro-3-((2-hydroxyethyl)amino)butan-2-ol | 2-(1-Hydroxyethyl)-2-(trifluoromethyl)morpholine | Morpholine |

Table 2. Proposed synthesis of various trifluoromethylated heterocycles from this compound via a ring-opening/cyclization strategy.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1-Trifluoro-2,3-epoxybutane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The ethanolysis of precursors like 1,1,1-trifluoro-2,3-dihalobutane (e.g., 243db) with hydrogen fluoride (HF) using zinc/chromia catalysts is a key route . Optimization involves controlling stoichiometric ratios (HF:substrate ≥ 5:1) and reaction temperatures (80–120°C) to minimize byproducts. Post-synthesis purification via fractional distillation under inert atmospheres is critical due to the compound’s moisture sensitivity .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : NMR identifies trifluoromethyl group signals (δ ≈ -60 to -70 ppm), while NMR resolves epoxy protons (δ 3.5–4.5 ppm) .

- IR Spectroscopy : Epoxide ring C-O-C stretching (1250–950 cm) and CF symmetric/asymmetric stretches (1350–1100 cm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for studying ring-opening reactivity .

Q. What are the key physical properties influencing experimental handling of this compound?

- Methodological Answer : Key properties include:

- Boiling Point : 38°C (requires low-temperature distillation).

- Density : 1.3 g/cm (affects solvent layering in biphasic reactions).

- Moisture Sensitivity : Degrades in humid conditions; storage at -20°C under argon is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate the reactivity of the epoxide ring in nucleophilic ring-opening reactions?

- Methodological Answer : The electron-withdrawing CF group increases electrophilicity of the epoxide carbons, favoring nucleophilic attack. Kinetic studies using amines or thiols show accelerated ring-opening compared to non-fluorinated analogs. Steric effects from CF can regioselectively direct nucleophiles to the less hindered carbon .

Q. What computational strategies are effective in predicting regioselectivity and stereochemical outcomes in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and activation energies for ring-opening pathways. Solvent effects are incorporated via polarizable continuum models (PCM), while Natural Bond Orbital (NBO) analysis quantifies electronic effects of CF .

Q. How can contradictions in reported catalytic efficiencies for this compound polymerization be resolved?

- Methodological Answer : Discrepancies arise from catalyst choice (e.g., BF·OEt vs. SnCl) and monomer purity. Systematic studies should:

- Compare turnover frequencies (TOF) under identical conditions.

- Use gel permeation chromatography (GPC) to assess polymer molecular weight distributions.

- Monitor side reactions (e.g., chain transfer) via NMR .

Q. What role does this compound play in synthesizing fluorinated polymers for specialty applications?

- Methodological Answer : As a monomer, it enhances thermal stability and reduces flammability in copolymers. For example, cationic copolymerization with glycidyl azide yields poly(TFEE--GA) for high-energy propellants. Key parameters include initiator choice (e.g., butane diol) and azidation conditions (NaN/DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。